molecular formula C19H19FN6O B2376177 3-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1021072-41-2

3-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide

Cat. No. B2376177
CAS RN: 1021072-41-2
M. Wt: 366.4
InChI Key: CTLQBTSJGAVUHZ-UHFFFAOYSA-N
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Description

“3-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide” is an organic compound . It belongs to the class of compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as the one , involves methods for the preparation of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . The synthesis of these compounds is a challenging problem due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues .


Molecular Structure Analysis

The molecular structure of “3-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide” is complex, involving multiple rings and functional groups . The presence of the strong electron-withdrawing substituent(s) in the aromatic ring contributes to its interesting and unusual physical, chemical, and biological properties .

Scientific Research Applications

Medicinal Chemistry Applications

Fluorinated compounds and benzamides play a crucial role in medicinal chemistry, often serving as key components in the synthesis of pharmaceutical agents with potent biological activities. For example, the development of new synthesis routes for benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity illustrates the importance of such compounds in antiviral drug discovery (Hebishy, Salama, & Elgemeie, 2020). Similarly, the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, which include substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, underscores the potential of fluorinated benzamides in cancer therapy (Schroeder et al., 2009).

Organic Synthesis and Chemical Biology

Fluorinated heterocycles and benzamide derivatives are also pivotal in organic synthesis and chemical biology, serving as building blocks for constructing complex molecules with desired biological functions. The synthesis of fluorinated pyrazoles and their application as building blocks in medicinal chemistry highlight the versatility and significance of fluorinated compounds in designing molecules with specific properties (Surmont et al., 2011). Moreover, the development of efficient synthesis methods for trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines, known for their biological activities, exemplifies the innovative approaches to incorporating fluorine atoms into bioactive molecules (Jismy, Akssira, Knez, Guillaumet, Gobec, & Abarbri, 2019).

Neurodegenerative and Neuropsychiatric Applications

Certain benzamide derivatives have been explored for their potential in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. The discovery of potent and selective inhibitors of phosphodiesterase 1 (PDE1) for the treatment of cognitive deficits, such as those found in schizophrenia and Alzheimer's disease, indicates the therapeutic potential of benzamide derivatives in central nervous system disorders (Li et al., 2016).

properties

IUPAC Name

3-fluoro-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c1-13-7-8-21-18(11-13)24-17-6-5-16(25-26-17)22-9-10-23-19(27)14-3-2-4-15(20)12-14/h2-8,11-12H,9-10H2,1H3,(H,22,25)(H,23,27)(H,21,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLQBTSJGAVUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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